molecular formula C12H14N2O2S2 B2869930 methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate CAS No. 333789-42-7

methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2869930
CAS No.: 333789-42-7
M. Wt: 282.38
InChI Key: AGCRQOSJSSNUIT-UHFFFAOYSA-N
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Description

Methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methyl groups and a propanoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate typically involves multiple steps. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl chloride, which is then reacted with thiol-containing compounds under specific conditions to form the desired thioether linkage. The final step involves esterification with propanoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) and specific solvents are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex thienopyrimidine derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of new pharmaceuticals targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Properties

IUPAC Name

methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-6-7(2)17-10-9(6)11(14-5-13-10)18-8(3)12(15)16-4/h5,8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCRQOSJSSNUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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